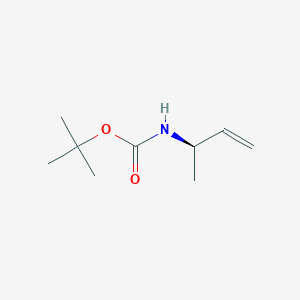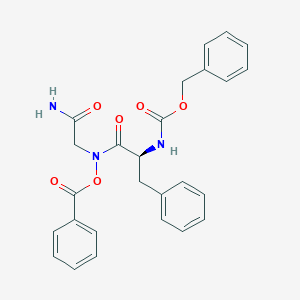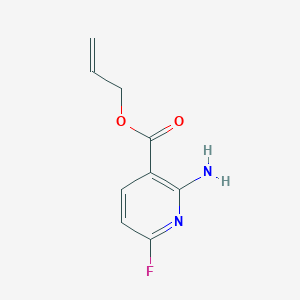
Allyl 2-amino-6-fluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with an allyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-amino-6-fluoronicotinate typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group at the 6-position is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Esterification: The carboxyl group is esterified with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is a crucial step in the synthesis of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation of the allyl group.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Epoxides: Oxidation of the allyl group can yield epoxides.
Amines: Reduction of nitro groups results in amines.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Biology: The compound’s fluorinated nature makes it a valuable tool in biochemical studies, including enzyme inhibition assays and receptor binding studies.
Medicine: Fluorinated compounds are often explored for their potential as therapeutic agents. Allyl 2-amino-6-fluoronicotinate may serve as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.
Industry: In the materials science field, fluorinated compounds are used to develop materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of Allyl 2-amino-6-fluoronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
2-amino-6-fluoronicotinic acid: A precursor in the synthesis of Allyl 2-amino-6-fluoronicotinate.
Allyl 2-amino-3-fluoronicotinate: A similar compound with the fluorine atom at the 3-position instead of the 6-position.
2-amino-6-chloronicotinate: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the allyl group provides a site for further functionalization.
特性
分子式 |
C9H9FN2O2 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
prop-2-enyl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9FN2O2/c1-2-5-14-9(13)6-3-4-7(10)12-8(6)11/h2-4H,1,5H2,(H2,11,12) |
InChIキー |
SQFCBAHXDLHHRT-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C1=C(N=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
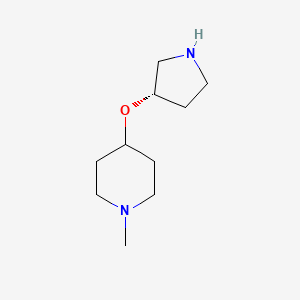
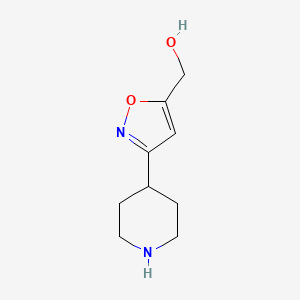
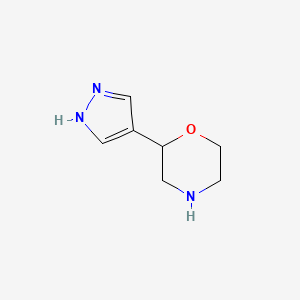
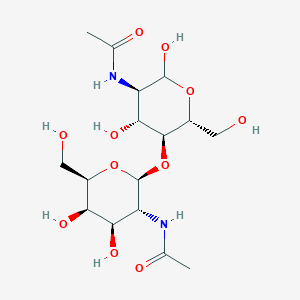



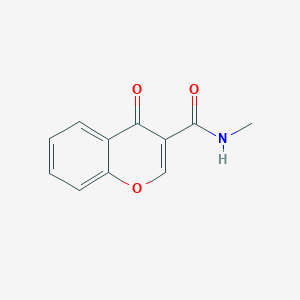

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
